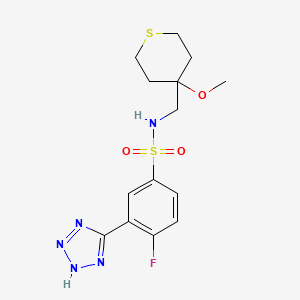

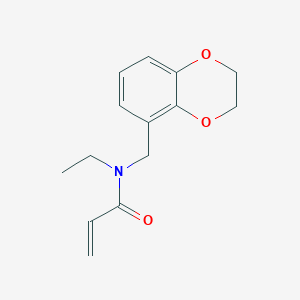

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide" often involves multiple steps, starting from basic chemical building blocks to the final compound. One common approach for synthesizing related compounds involves the reaction of phenylmethanesulfamide and dimethyl oxalate under the action of bases, leading to intermediate compounds that can be further modified (Zlotin & Gerasyuto, 1999). Another example includes the use of halogenated hydrocarbons and dimethylamine hydrochloride, demonstrating the versatility in synthetic approaches for related compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide" is determined using techniques like X-ray crystallography, revealing the arrangement of atoms within the molecule and how it affects its reactivity and properties. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was analyzed to understand its molecular docking and cyclooxygenase-2 inhibition properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving "N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide" and related compounds can be highly specific, leading to the formation of novel structures or the modification of existing ones. For example, the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents shows the versatility in synthesizing novel compounds with potential applications in medicinal chemistry (Ali et al., 2019).

Applications De Recherche Scientifique

Amide Bond Formation and Ligation

Research on amide formation through decarboxylative condensation showcases the significance of amide bonds in synthesizing organic compounds, highlighting the role of such reactions in pharmaceutical development and chemical synthesis. The study by Lei Ju et al. (2011) focuses on creating benzeneacetamide derivatives, which are crucial in developing drugs and bioactive molecules, indicating a potential application area for similar compounds in drug synthesis and design (Lei Ju et al., 2011).

Insecticidal Activity

Compounds with modifications in their methylene groups, like those discussed by Samaritoni et al. (1999), show significant insecticidal activity. This suggests that compounds with similar structures could be explored for their potential use in agricultural chemical applications, especially as insecticides (J. Samaritoni et al., 1999).

Nonlinear Optical Properties

The study of novel chalcone derivative compounds for their nonlinear optical absorption properties, as investigated by Rahulan et al. (2014), demonstrates the application of such compounds in optical device technologies. This research area is crucial for developing materials with potential use in optical limiters and other photonic devices (K. Rahulan et al., 2014).

Synthesis of Heterocyclic Systems

Compounds like methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, as explored by Selič et al. (1997), are used in synthesizing heterocyclic systems. These systems are essential in pharmaceutical chemistry for creating compounds with potential therapeutic applications (Lovro Selič et al., 1997).

Antimicrobial and Antiviral Activities

The development and characterization of pyrazole derivatives for their antimicrobial activity, as done by Swarnkar et al. (2014), indicate the importance of such chemical structures in combating microbial infections. Similarly, derivatives related to AZT, explored for their antiviral activity against HIV, by Loakes et al. (1995), demonstrate the potential of these compounds in antiviral drug development (Deepak Swarnkar et al., 2014); (D. Loakes et al., 1995).

Propriétés

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(21,10-22-4)9-16-13(19)14(20)17-11-5-7-12(8-6-11)18(2)3/h5-8,21H,9-10H2,1-4H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBLYPOJHDFUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)